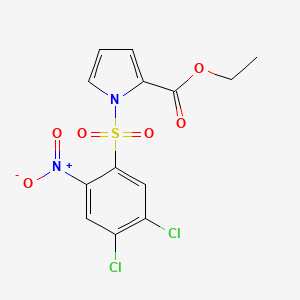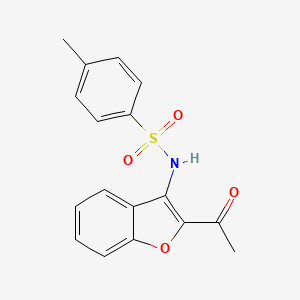
(R)-1,3-Dimethylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1,3-Dimethylpyrrolidine-2,5-dione is a chiral compound belonging to the class of pyrrolidine derivatives. This compound is characterized by a five-membered ring structure with two methyl groups attached to the nitrogen atom and two carbonyl groups at the 2 and 5 positions. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,3-Dimethylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of N-methylsuccinimide with methylamine, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the desired product.
Industrial Production Methods: In industrial settings, the production of ®-1,3-Dimethylpyrrolidine-2,5-dione may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and catalytic processes are often employed to enhance the scalability and sustainability of the production.
化学反応の分析
Types of Reactions: ®-1,3-Dimethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in diols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the carbonyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces diols.
科学的研究の応用
®-1,3-Dimethylpyrrolidine-2,5-dione has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-1,3-Dimethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. Detailed studies on the binding affinity and specificity of the compound help elucidate its precise mechanism of action.
類似化合物との比較
Pyrrolidine-2,5-dione: Lacks the methyl groups, resulting in different chemical properties.
N-Methylpyrrolidine-2,5-dione: Contains only one methyl group, affecting its reactivity and biological activity.
Proline: A naturally occurring amino acid with a similar ring structure but different functional groups.
Uniqueness: ®-1,3-Dimethylpyrrolidine-2,5-dione is unique due to its specific stereochemistry and the presence of two methyl groups, which influence its chemical reactivity and biological interactions. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
(3R)-1,3-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H9NO2/c1-4-3-5(8)7(2)6(4)9/h4H,3H2,1-2H3/t4-/m1/s1 |
InChIキー |
NIXKACOKLPRDMY-SCSAIBSYSA-N |
異性体SMILES |
C[C@@H]1CC(=O)N(C1=O)C |
正規SMILES |
CC1CC(=O)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12889214.png)
![3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B12889217.png)










